N1-(3-phenylpropyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
The compound you mentioned is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant part of modern organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of your specific compound would likely include this piperidine ring, along with additional functional groups.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule. The literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Research has demonstrated the utility of compounds with sulfone functions, derived from beta-piperidinoethylsulfides, as potent inhibitors of cyclin-dependent kinase CDK2. These inhibitors, developed through a series of chemical reactions, including oxidation and Cope-type elimination, show promise in medicinal chemistry for their potential application in cancer therapy due to their ability to interfere with cell cycle regulation (Griffin et al., 2006).
Antimicrobial Agents
Another significant application of related compounds is their antimicrobial activity. N-substituted derivatives of oxadiazole and sulfonamide compounds have been synthesized and tested against various Gram-negative and Gram-positive bacteria. These studies provide a foundation for developing new antimicrobial agents, showcasing the versatility of these chemical structures in combating infectious diseases (Khalid et al., 2016).
Enantioseparation Techniques
The compound and its analogs have been explored in enantioseparation studies using reversed phase and normal phase liquid chromatography. This research is vital for the pharmaceutical industry, where the separation of enantiomers can influence drug efficacy and safety. The development of new polysaccharide chiral stationary phases for this purpose highlights the importance of such compounds in advancing analytical chemistry methods (Zhou et al., 2010).
Cholinesterase Inhibitors
Compounds bearing the piperidine nucleus have shown talented activity against cholinesterase enzymes. These findings are crucial for treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors can help manage symptoms by increasing neurotransmitter levels in the brain. Such research underscores the potential therapeutic applications of these compounds in neurology (Khalid, 2012).
Analytical and Synthetic Chemistry
The diverse chemical reactions and structural analyses involving sulfonamide and piperidine derivatives underscore their importance in synthetic and analytical chemistry. Their synthesis, spectral analysis, and biological evaluation reveal a wide range of potential applications, from developing new pharmaceuticals to advancing our understanding of chemical processes and reactions (Khalid et al., 2016; Mruk et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-23(25-17-9-12-20-10-3-1-4-11-20)24(29)26-18-16-21-13-7-8-19-27(21)32(30,31)22-14-5-2-6-15-22/h1-6,10-11,14-15,21H,7-9,12-13,16-19H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYGXJSCHSWBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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